

A Comprehensive Technical Guide to 2-Acetylhydroquinone (2',5'-Dihydroxyacetophenone)

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Compound of Interest

Compound Name: 2-Acetylhydroquinone

Cat. No.: B116926

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Acetylhydroquinone**, also known as 2',5'-Dihydroxyacetophenone. It serves as a valuable resource for researchers, scientists, and professionals in drug development by consolidating extensive information on its nomenclature, physicochemical properties, synthesis, and biological activities. This document includes detailed experimental protocols, quantitative data, and a visual representation of its mechanism of action within key signaling pathways.

Introduction

2-Acetylhydroquinone is a phenolic compound that has garnered significant interest in the scientific community due to its diverse biological activities, particularly its anti-inflammatory properties. Structurally, it is a hydroquinone derivative with an acetyl group, which contributes to its unique chemical reactivity and therapeutic potential. Understanding the multifaceted nature of this compound is crucial for its application in research and drug development.

Nomenclature and Synonyms

2-Acetylhydroquinone is known by a variety of names across different chemical databases and publications. A comprehensive list of its synonyms is provided below to aid in literature

searches and substance identification.

Identifier Type	Identifier
IUPAC Name	1-(2,5-dihydroxyphenyl)ethanone[1]
Common Names	2',5'-Dihydroxyacetophenone, Quinacetophenone, Acetylhydroquinone, Acetylquinol[1]
Systematic Names	1-Acetyl-2,5-dihydroxybenzene, 2-Acetyl-1,4-benzenediol, 2,5-Dihydroxy-1-acetylbenzene[1]
CAS Number	490-78-8
PubChem CID	10279[1]
EC Number	207-716-4
BRN	0637903[1]
NSC Number	3759

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetylhydroquinone** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃	
Molecular Weight	152.15 g/mol	
Appearance	Yellow to yellow-green crystalline powder	
Melting Point	199-203 °C	
Solubility	Soluble in ethanol and DMSO. Insoluble in cold water, ether, and benzene.	
pKa	9.86 ± 0.18 (Predicted)	

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **2-Acetylhydroquinone**, which are critical for its identification and structural elucidation.

4.1. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
203.4	C=O (ketone)
154.5	C-OH
149.3	C-OH
123.8	Ar-C
119.3	Ar-C
118.8	Ar-C
115.1	Ar-C
26.5	-CH ₃

Note: Data obtained from a predicted spectrum.

4.2. Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Fragment
152	85.19	[M] ⁺
137	99.99	[M-CH ₃] ⁺
109	16.53	[M-CH ₃ -CO] ⁺
81	13.28	

Source: PubChem.

4.3. FT-IR Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretching (phenolic)
~1640	C=O stretching (ketone, intramolecular H-bonding)
~1600, ~1480	C=C stretching (aromatic ring)
~1250	C-O stretching (phenol)
~800	C-H bending (aromatic)

Note: Based on typical values for similar compounds.

Experimental Protocols

5.1. Synthesis via Fries Rearrangement of Hydroquinone Diacetate

This protocol describes the synthesis of **2-Acetylhydroquinone** from hydroquinone diacetate through a Fries rearrangement.

Step 1: Acetylation of Hydroquinone to Hydroquinone Diacetate

- In a suitable flask, combine 1.0 mole of hydroquinone with 2.02 moles of acetic anhydride.
- Add a single drop of concentrated sulfuric acid as a catalyst. The reaction is exothermic and the hydroquinone will dissolve.
- After 5 minutes, pour the clear solution onto crushed ice to precipitate the hydroquinone diacetate.
- Collect the white crystalline solid by vacuum filtration, wash with water, and dry. A typical yield is 96-98%.

Step 2: Fries Rearrangement to **2-Acetylhydroquinone**

- In a dry round-bottomed flask equipped with an air condenser and a gas-absorption trap, mix 0.257 moles (50 g) of dry hydroquinone diacetate with 0.87 moles (116 g) of anhydrous aluminum chloride.
- Heat the mixture in an oil bath to 110-120 °C for 30 minutes, then increase the temperature to 160-165 °C and maintain for 3 hours.
- Cool the reaction mixture and carefully add crushed ice followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
- The crude **2-Acetylhydroquinone** will precipitate. Collect the solid by vacuum filtration and wash with cold water.
- A typical yield for the rearrangement step is between 55-92%.

5.2. Purification by Recrystallization

- Dissolve the crude **2-Acetylhydroquinone** in a minimal amount of hot ethanol.
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.

- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals in a desiccator.

5.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for the quantitative analysis of **2-Acetylhydroquinone**. Method validation should be performed according to ICH guidelines.

- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a common starting point. A typical gradient could be starting from 30% methanol and increasing to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of accurately weighed **2-Acetylhydroquinone** reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
- Sample Preparation: Dissolve the sample containing **2-Acetylhydroquinone** in the mobile phase to a concentration that falls within the calibration range.
- Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **2-Acetylhydroquinone** in the sample from the calibration curve.

Biological Activity and Mechanism of Action

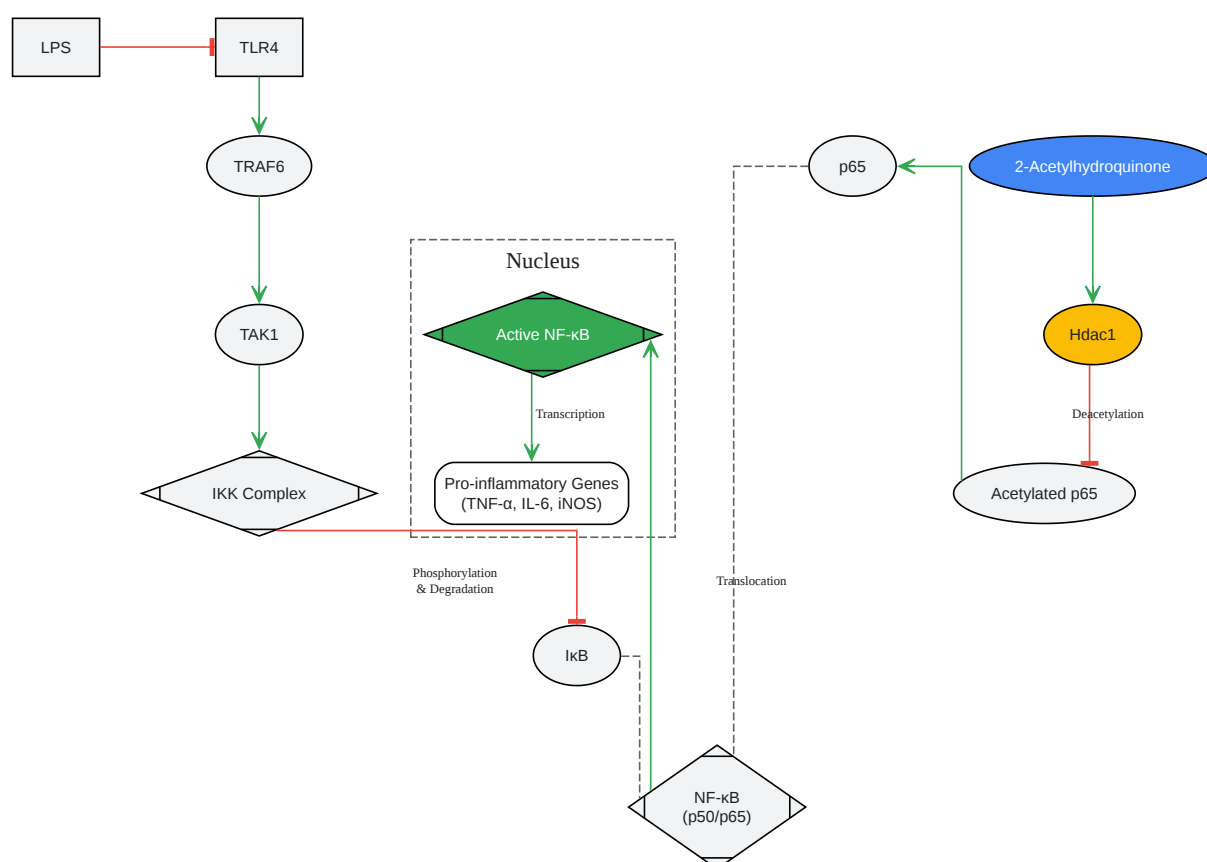
2-Acetylhydroquinone exhibits significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the ERK1/2 and NF- κ B pathways.

6.1. Anti-inflammatory Activity

- **Inhibition of Nitric Oxide (NO) Production:** **2-Acetylhydroquinone** significantly inhibits the production of nitric oxide (NO), a pro-inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).
- **Reduction of Pro-inflammatory Cytokines:** The compound decreases the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6) by down-regulating their mRNA expression in lipopolysaccharide (LPS)-stimulated macrophages.

6.2. Signaling Pathway Modulation

Recent studies suggest that **2-Acetylhydroquinone**'s anti-inflammatory effects are mediated through the modulation of the NF- κ B and ERK1/2 signaling pathways. A recent study has identified Histone Deacetylase 1 (Hdac1) as a potential direct target. By binding to Hdac1, **2-Acetylhydroquinone** is proposed to increase its protein stability, leading to a decrease in the acetylation level of the p65 subunit of NF- κ B. This hypoacetylation inhibits the activation and nuclear translocation of NF- κ B, thereby preventing the transcription of pro-inflammatory genes.

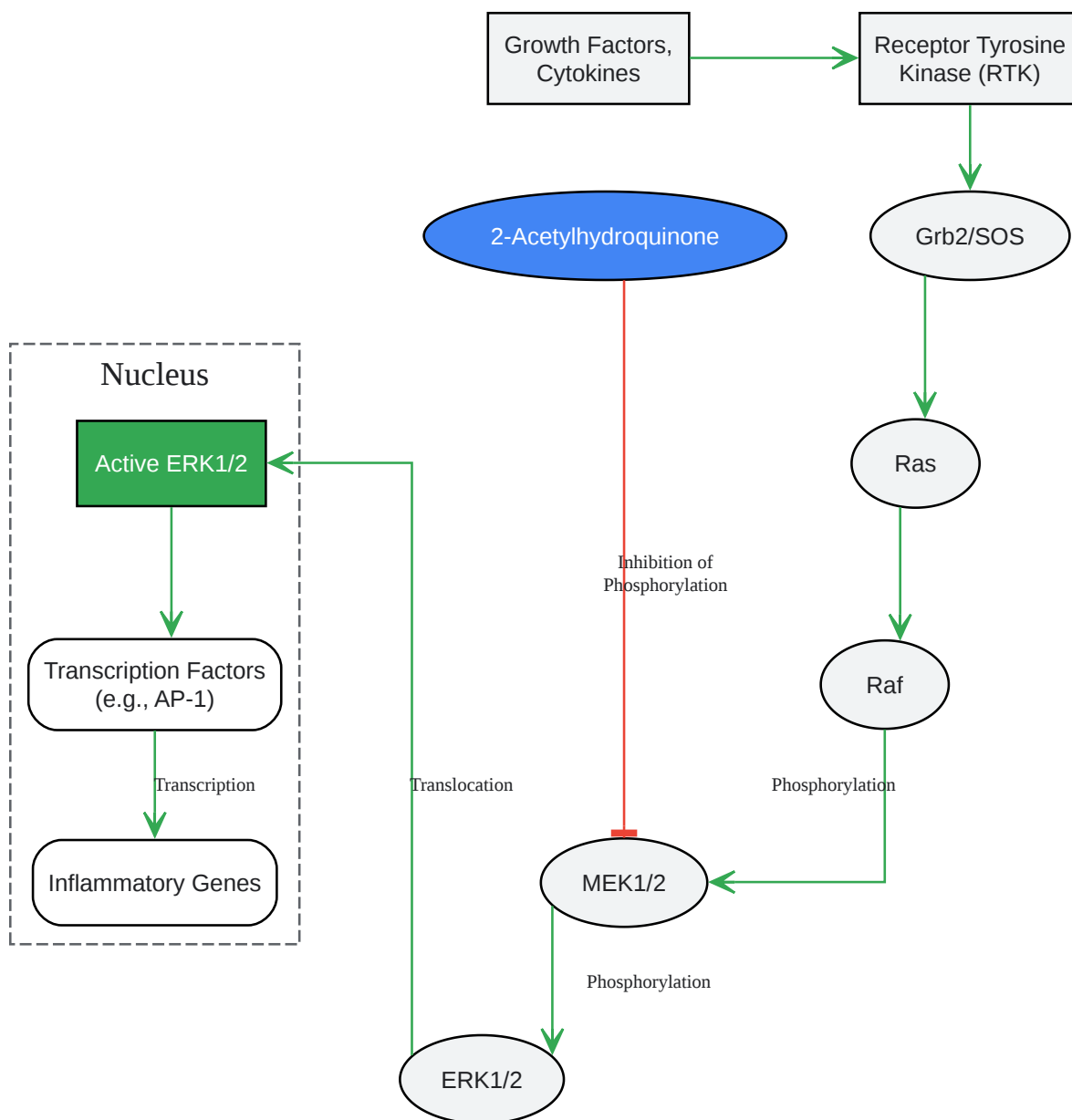


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Figure 1: Proposed mechanism of **2-Acetylhydroquinone** in the NF-κB pathway.

The compound also potently inhibits the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By inhibiting ERK1/2 phosphorylation, **2-Acetylhydroquinone**

disrupts the downstream signaling cascade that leads to the expression of inflammatory mediators.



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Figure 2: Inhibition of the ERK1/2 signaling pathway by **2-Acetylhydroquinone**.

Conclusion

2-Acetylhydroquinone is a promising molecule with well-documented anti-inflammatory properties. This technical guide provides a centralized resource of its chemical, physical, and biological characteristics, along with detailed experimental procedures. The elucidation of its mechanism of action through the inhibition of the NF-κB and ERK1/2 signaling pathways opens avenues for its further investigation and potential development as a therapeutic agent for inflammatory diseases. The data and protocols presented herein are intended to facilitate future research and development efforts in this area.

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References

- 1. 2-Acetylhydroquinone | C₈H₈O₃ | CID 10279 - PubChem [pubchem.ncbi.nlm.nih.gov]
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